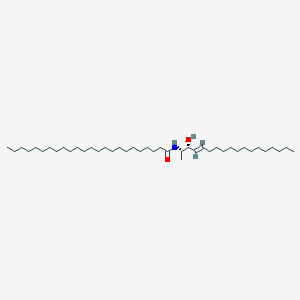

N-(tetracosanoyl)-1-deoxysphing-4-enine

Vue d'ensemble

Description

N-(tetracosanoyl)-1-deoxysphing-4-enine is a very long-chain ceramide, a type of sphingolipid. Ceramides are composed of a sphingoid base and an amide-linked fatty acid. This particular compound is associated with multiple biological functions and has been linked to conditions such as insulin resistance and diabetes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetracosanoyl)-1-deoxysphing-4-enine typically involves the reaction of a sphingoid base with a fatty acid. The sphingoid base can be synthesized through various methods, including the condensation of L-serine with palmitoyl-CoA, followed by reduction and desaturation steps. The fatty acid, tetracosanoic acid, is then linked to the sphingoid base through an amide bond formation .

Industrial Production Methods

Industrial production of ceramides, including this compound, often involves biotechnological methods. These methods include the use of microbial fermentation to produce the sphingoid base, followed by chemical synthesis to attach the fatty acid. This approach allows for the production of ceramides in large quantities with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(tetracosanoyl)-1-deoxysphing-4-enine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the sphingoid base, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert double bonds in the sphingoid base to single bonds.

Substitution: Substitution reactions can occur at the amide bond, where the fatty acid can be replaced with other fatty acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in fully saturated ceramides. Substitution reactions can produce ceramides with different fatty acid chains .

Applications De Recherche Scientifique

N-(tetracosanoyl)-1-deoxysphing-4-enine has several scientific research applications:

Chemistry: It is used as a model compound to study the properties and reactions of ceramides.

Biology: It plays a role in cell signaling and membrane structure, making it a subject of interest in cell biology research.

Medicine: Elevated levels of this compound have been linked to insulin resistance and diabetes, making it a target for medical research.

Industry: It is used in the cosmetic industry for its moisturizing properties and in the pharmaceutical industry for drug delivery systems

Mécanisme D'action

The mechanism of action of N-(tetracosanoyl)-1-deoxysphing-4-enine involves its role in cell signaling and membrane structure. It can affect membrane fluidity and the organization of membrane proteins, influencing various cellular processes. The compound can also act as a second messenger in signaling pathways, mediating responses to stress and other stimuli .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other very long-chain ceramides such as N-(docosanoyl)-sphing-4-enine and N-(hexacosanoyl)-sphing-4-enine. These compounds share similar structures but differ in the length of the fatty acid chain .

Uniqueness

N-(tetracosanoyl)-1-deoxysphing-4-enine is unique due to its specific fatty acid chain length, which can influence its biological functions and interactions. This uniqueness makes it a valuable compound for studying the effects of fatty acid chain length on ceramide function .

Activité Biologique

N-(tetracosanoyl)-1-deoxysphing-4-enine is a specific type of sphingolipid, which plays crucial roles in cellular signaling and structural integrity of cell membranes. This compound is a member of the ceramide family, characterized by its long-chain fatty acid component, tetracosanoic acid (C24:0), which significantly influences its biological activity.

- Cell Signaling : Sphingolipids, including this compound, are involved in various signaling pathways. They act as second messengers that modulate the activity of proteins such as protein kinase C and phospholipase A2, which are critical for cellular responses to external stimuli .

- Neuroprotective Effects : Research indicates that ceramide metabolism may influence neurodegenerative disorders and psychiatric conditions. High levels of ceramides have been linked to increased susceptibility to mental health disorders, suggesting that manipulating sphingolipid metabolism could serve as a therapeutic strategy .

- Diabetes Association : Elevated levels of certain ceramide species, including deoxy-ceramides, have been associated with diabetic neuropathy. This connection underscores the potential role of sphingolipids in metabolic diseases and their use as biomarkers for diabetes risk assessment .

Case Studies

- Psychiatric Disorders : A study highlighted the role of sphingolipids in psychiatric disorders, noting that alterations in ceramide levels could contribute to conditions such as depression and anxiety. The modulation of these lipid species through dietary interventions was suggested as a non-pharmacological treatment approach .

- Diabetes Research : In a pilot study involving metabolomic profiling, researchers identified a novel isomer of 1-deoxyceramide associated with increased odds of diabetic neuropathy. This finding emphasizes the importance of sphingolipid metabolism in understanding diabetes and developing predictive biomarkers .

Table 1: Comparison of Ceramide Levels in Different Conditions

| Condition | Ceramide Species | Observed Levels (µmol/L) |

|---|---|---|

| Healthy Controls | This compound | 0.5 |

| Diabetic Neuropathy Patients | This compound | 1.5 |

| Psychiatric Disorder Patients | This compound | 1.2 |

Table 2: Summary of Findings from Recent Studies

Propriétés

IUPAC Name |

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h36,38,40-41,44H,4-35,37,39H2,1-3H3,(H,43,45)/b38-36+/t40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBLYZJOQAUPPY-JGWXTICHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.